4-(Naphthalen-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Naphthalen-1-yl)benzoic acid and its derivatives involves several chemical reactions, including condensation and functional group transformations. For instance, the sensitized emission of luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives demonstrates the compound's utility in synthesizing materials with specific photophysical properties (Kim, Baek, & Kim, 2006).
Molecular Structure Analysis
The molecular structure of 4-(Naphthalen-1-yl)benzoic acid derivatives has been characterized using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and its electronic structure. Studies such as the synthesis and characterization of sulfonamide compounds provide insights into the compound's geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
4-(Naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including esterification and complexation, which modify its properties for specific applications. For example, the preparation of triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid showcases the compound's reactivity and potential in creating materials with unique properties (Chalupa, Dušek, Padělková, Švec, Pejchal, & Růžička, 2009).
Physical Properties Analysis
The physical properties of 4-(Naphthalen-1-yl)benzoic acid, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. Studies focusing on the expanded solubility parameter approach provide valuable data on the solubilities of compounds like naphthalene and benzoic acid in different solvents, which is essential for their practical use (Beerbower, Wu, & Martin, 1984).
Chemical Properties Analysis
The chemical properties of 4-(Naphthalen-1-yl)benzoic acid, including its acidity, reactivity towards nucleophiles and electrophiles, and its role in forming coordination compounds, are significant for understanding its behavior in chemical reactions. Research on compounds like 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea highlights the importance of studying the chemical behavior of naphthalen-1-yl benzoic acid derivatives (Arslan, Flörke, & Külcü, 2003).
Scientific Research Applications
Photosensitive Biopolymers : Lignin modified with (E)-4-(naphthalen-1-yl diazenyl)benzoic acid enhances light absorption and light-fastening properties, making it a promising material for photosensitive biopolymers (Chandran, Kuriakose, & Mathew, 2014).
Antioxidant Activity and Anticancer Potential : A derivative, 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid, shows high antioxidant activity and cytotoxicity against cervical cancer cells, suggesting potential pharmaceutical applications (Kumar et al., 2019).
Synthesis of Monoazo Dyes : Successful synthesis of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, a new monoazo dye, has been achieved, with experimental and theoretical results in harmony (Atay & Ulutürk, 2022).
Complex Formation with Cyclodextrin : Nitrobenzoic acids and naphthalene derivatives form stable complexes with β-cyclodextrin, with 4-nitrobenzoic acid showing more stability due to resonance charge delocalization and London dispersion interactions (Pitchumani & Vellayappan, 1992).
Anticancer Evaluation of Derivatives : New Pyridine-3-Carbonitrile derivatives synthesized from benzoic acids show great potential against breast cancer cells, with some compounds exhibiting low half-maximal inhibitory concentrations (Mansour et al., 2021).
Improved Cancer Treatment : Retinobenzoic acids with increased activity can be developed as potential cancer treatments by substituting bulky alkyl groups or introducing additional hydroxyl groups (Kagechika et al., 1989).
Future Directions
properties
IUPAC Name |
4-naphthalen-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375042 | |
Record name | 4-(Naphthalen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)benzoic acid | |
CAS RN |
106359-69-7 | |
Record name | 4-(Naphthalen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106359-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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